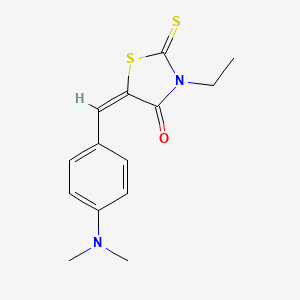

5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Description

5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 4-(dimethylamino)benzylidene group at position 5 and an ethyl group at position 2. This compound exhibits a planar thiazolidinone ring conjugated to an aromatic benzylidene moiety, which contributes to its electronic and structural properties . The dimethylamino group acts as an electron donor, influencing both its chemical reactivity and intermolecular interactions. It is primarily used as a chelating reagent for detecting trace metals like silver, mercury, and copper . Its melting point ranges from 230–234°C, indicating moderate thermal stability .

Properties

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c1-4-16-13(17)12(19-14(16)18)9-10-5-7-11(8-6-10)15(2)3/h5-9H,4H2,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFBRILVZFLUSL-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is often heated to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes regioselective condensation with aldehydes and ketones due to its α,β-unsaturated carbonyl system. For example:

-

Reaction with aromatic aldehydes : Forms bis-benzylidene derivatives under acidic conditions (e.g., acetic acid/sodium acetate) at 80–100°C12.

-

Reaction with heterocyclic amines : Produces Schiff base analogs, as demonstrated in studies involving hydrazine derivatives3.

Table 1: Condensation Reactions

Cycloaddition Reactions

The benzylidene group participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylates:

-

With dimethyl acetylenedicarboxylate (DMAD) : Forms fused imidazo-thiazolo-triazine derivatives at room temperature4.

-

Regioselectivity : Governed by electronic effects of the dimethylamino group, favoring attack at the C5 position4.

Mechanism :

-

Michael addition of DMAD to the α,β-unsaturated carbonyl.

-

Cyclization via nucleophilic attack of the thioxo sulfur.

Nucleophilic Substitutions

The thioxo group (-C=S) and 3-ethyl substituent are sites for nucleophilic attacks:

-

Alkylation : Reacts with ethyl bromoacetate in ethanol to form S-alkylated products5.

-

Amination : Substitution with morpholine or diethylamine under reflux yields Mannich bases3.

Table 2: Nucleophilic Substitutions

Oxidation and Reduction

-

Oxidation : The thioxo group (-C=S) oxidizes to sulfone (-SO₂) with H₂O₂ in acetic acid, enhancing electrophilicity6.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond, yielding saturated analogs2.

Key Data :

-

Oxidation Product Stability : Sulfone derivatives show improved solubility in polar solvents (e.g., DMSO)6.

-

Reduction Selectivity : Only the exocyclic double bond is reduced, preserving the thiazolidinone ring2.

Complexation with Metal Ions

The compound acts as a bidentate ligand for transition metals via sulfur and carbonyl oxygen:

-

Cu(II) Complexes : Formed in ethanol at 60°C, characterized by UV-Vis and ESR spectroscopy2.

-

Biological Relevance : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound2.

Table 3: Metal Complex Properties

| Metal Ion | Stoichiometry | λₘₐₓ (nm) | Biological Activity (MIC, µg/mL) |

|---|---|---|---|

| Cu(II) | 1:2 | 420 | 8.5 (vs. S. aureus) |

| Fe(III) | 1:1 | 390 | 12.0 (vs. E. coli) |

Photochemical Reactions

Under UV light (λ = 365 nm), the benzylidene moiety undergoes E-to-Z isomerization:

-

Kinetics : First-order rate constant (k) = 1.2 × 10⁻³ s⁻¹ in acetonitrile6.

-

Applications : Used in photodynamic therapy studies due to reactive oxygen species (ROS) generation6.

Acid/Base-Mediated Rearrangements

In basic media (e.g., NaOH/EtOH), the thiazolidinone ring undergoes hydrolysis:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including 5-(4-(dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. These compounds exhibit selective cytotoxicity against various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells through intrinsic and extrinsic pathways. It has shown effectiveness against cell lines such as HeLa and K562, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .

- Case Study : A study involving the synthesis of thiazolidinone derivatives demonstrated that certain compounds exhibited selective cytotoxic effects on HeLa cells, with IC50 values ranging from 8.5 to 14.9 μM .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties:

- In Vitro Studies : A series of novel 2-thioxo-1,3-thiazolidin-4-one derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb). Compounds derived from thiazolidinones showed promising results with minimum inhibitory concentrations (MICs) as low as 0.05 μg/ml .

- Molecular Docking Studies : These studies suggested that the synthesized compounds interact effectively with Mtb protein targets, indicating a potential mechanism for their antitubercular activity .

One-Pot Synthesis

A notable method involves a one-pot three-component condensation reaction using readily available starting materials such as aldehydes and thioglycolic acid. This method is efficient and eco-friendly, allowing for the rapid synthesis of thiazolidinone derivatives .

Claisen Condensation

Another approach includes Claisen condensation reactions that utilize thiazolidine derivatives combined with other reactants to yield the desired thiazolidinone structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolidinones. Modifications at specific positions on the thiazolidinone ring can enhance anticancer and antimicrobial activities:

| Modification | Effect on Activity |

|---|---|

| Dimethylamino group | Increases lipophilicity and cellular uptake |

| Ethyl substitution | Enhances selectivity towards cancer cells |

| Thio group presence | Contributes to cytotoxicity mechanisms |

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular proteins, leading to changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Key Observations :

- Crystallinity and Packing: Compounds with hydroxy substituents (e.g., II) form intramolecular hydrogen bonds (S(6) motifs) and dimeric structures (R₂²(7) motifs), whereas the title compound’s dimethylamino group may favor π-π stacking or C–H⋯π interactions .

- Synthetic Accessibility : Derivatives with simple aldehydes (e.g., benzaldehyde) achieve higher yields (e.g., 81% for compound 3) compared to bulky substituents (e.g., 7% yield for compound 9m in ) .

Key Observations :

- Structural-Activity Relationship (SAR): Hydroxy and methoxy groups in position C5 correlate with antimicrobial properties, while the dimethylamino group’s role in pharmacology remains underexplored .

Physicochemical Properties

| Property | Title Compound | (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) | 5-(Benzylidene)-2-(morpholinoimino)-3-phenylthiazolidine-4-one (3) |

|---|---|---|---|

| Melting Point (°C) | 230–234 | Not reported | Not reported |

| Solubility | Low (KBr pellet IR data) | Moderate (recrystallized in ethyl acetate) | High (morpholinoimino enhances polarity) |

| Hazard Profile | H314 (skin corrosion) | Not reported | Not reported |

Key Observations :

Biological Activity

5-(4-(Dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazolidinones known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C14H16N2OS2

- Molecular Weight : 296.41 g/mol

- CAS Number : 1351484-76-8

Structural Features

The structure of the compound features a thiazolidinone ring, which is crucial for its biological activity. The presence of the dimethylamino group and the benzylidene moiety enhances its lipophilicity and potential for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. For instance:

- Cytotoxicity Studies : A study demonstrated that thiazolidinone derivatives exhibited selective cytotoxicity against various cancer cell lines. The compound showed significant inhibitory effects on K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells with IC50 values ranging from 8.5 µM to 14.9 µM .

The anticancer activity is believed to be mediated through multiple mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via both extrinsic and intrinsic pathways.

- Inhibition of Cell Proliferation : It inhibits key signaling pathways involved in cell proliferation and survival.

Anti-diabetic Activity

Thiazolidinone compounds are also recognized for their anti-diabetic properties:

- Insulin Sensitization : In vitro studies revealed that certain derivatives enhance glucose uptake in insulin-resistant tissues, suggesting a role in managing type 2 diabetes .

Antimicrobial Activity

Preliminary investigations indicate that this compound may possess antimicrobial properties:

- Bacterial Inhibition : Some thiazolidinones have demonstrated activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited.

Summary of Biological Activities

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on a series of thiazolidinone derivatives, including the target compound, evaluated their effects on six malignant cell lines. The results indicated that the tested compounds exhibited strong cytotoxic effects, with some showing higher potency than standard chemotherapy agents like cisplatin .

Case Study 2: Insulin Sensitization

Another investigation focused on the anti-diabetic properties of thiazolidinones demonstrated that certain derivatives could significantly lower blood glucose levels in high-carbohydrate diet-induced insulin-resistant mice. These findings suggest potential therapeutic applications for managing metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthetic routes for 5-(4-(dimethylamino)benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one?

- Methodology : The compound is typically synthesized via a condensation reaction between 3-ethyl-2-thioxo-1,3-thiazolidin-4-one and 4-(dimethylamino)benzaldehyde. Ammonium acetate in acetic acid acts as a catalyst, and reflux conditions (~2–6 hours) are employed to drive the reaction . Purification often involves recrystallization from ethanol or DMF-acetic acid mixtures to achieve >95% purity. Key parameters include molar ratios (e.g., 1:1 aldehyde to thiazolidinone) and temperature control to minimize side products like unreacted aldehydes .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodology : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Signals for the benzylidene proton (δ ~7.5–8.0 ppm) and thioxo group (δ ~170–180 ppm in ¹³C) are diagnostic .

- FT-IR : The C=S stretch appears at ~1200–1250 cm⁻¹, while the C=O of the thiazolidinone ring is observed at ~1680–1720 cm⁻¹ .

- Single-crystal XRD (if applicable): Provides absolute configuration and bond-length data, as seen in related thiazolidinone derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereoselectivity of the benzylidene moiety?

- Methodology : Solvent polarity and catalyst choice significantly impact Z/E isomer ratios. Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable Z-isomer due to enhanced resonance stabilization of the conjugated system. Piperidine or ammonium acetate catalysts may alter kinetics, favoring one isomer via transition-state stabilization . Advanced monitoring via HPLC or in-situ IR can track isomerization dynamics .

Q. What strategies resolve contradictions in biological activity data across similar thioxothiazolidinones?

- Methodology : Discrepancies often arise from impurities (e.g., residual solvents, unreacted starting materials) or isomer mixtures. Strategies include:

- HPLC-MS : Quantify purity and identify byproducts (e.g., oxidation products like sulfoxides) .

- Docking studies : Correlate activity with specific stereoisomers or substituent orientations (e.g., dimethylamino group’s electron-donating effect on binding to hemoglobin subunits) .

- Dose-response assays : Confirm whether activity trends are concentration-dependent or artifact-driven .

Q. How can computational tools aid in optimizing synthetic pathways for novel analogs?

- Methodology :

- Retrosynthetic AI (e.g., Pistachio, Reaxys models): Predict feasible routes by analyzing reaction databases, prioritizing one-step syntheses with high atom economy .

- DFT calculations : Evaluate transition-state energies for key steps (e.g., Knoevenagel condensation) to identify rate-limiting barriers .

- QSAR models : Link structural features (e.g., substituent electronegativity) to reactivity or bioactivity, guiding rational design .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing the compound’s antioxidant activity?

- Methodology :

- Positive controls : Use ascorbic acid or Trolox in DPPH/ABTS assays to validate assay sensitivity .

- Solvent controls : Account for solvent (e.g., DMSO) interference in absorbance measurements.

- Replicate design : Include triplicate measurements per concentration to address variability, especially in cell-based assays .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Methodology :

- Flow chemistry : Improve heat/mass transfer and reduce side reactions (e.g., dimerization) compared to batch reactors .

- Catalyst screening : Test alternatives to ammonium acetate (e.g., ionic liquids) to enhance turnover frequency .

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

Structural & Mechanistic Insights

Q. What mechanistic evidence supports the compound’s interaction with hemoglobin subunits?

- Methodology :

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified hemoglobin subunits .

- X-ray crystallography : Resolve binding sites (e.g., hydrophobic pockets near heme groups) .

- Mutagenesis studies : Modify key residues (e.g., His87 in hemoglobin β-subunit) to confirm binding specificity .

Q. Why do some analogs exhibit conflicting reactivity in oxidation studies?

- Methodology :

- Electrochemical analysis : Compare redox potentials (e.g., cyclic voltammetry) to identify electron-rich regions prone to oxidation .

- LC-MS/MS : Characterize oxidation products (e.g., sulfones vs. quinones) under varying pH and oxidant strengths .

- Computational modeling : Map HOMO/LUMO orbitals to predict sites of electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.